molecular formula C22H28N2O6 B12518844 2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione

2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione

Cat. No.: B12518844
M. Wt: 416.5 g/mol
InChI Key: FTYFFQUTVNQWBD-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione is a complex organic compound that features a piperidine ring, an isoindoline-1,3-dione moiety, and a long aliphatic chain with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a diacid.

    Attachment of the Isoindoline-1,3-dione Moiety: This step involves the reaction of the piperidine derivative with phthalic anhydride under controlled conditions to form the isoindoline-1,3-dione structure.

    Introduction of the Aliphatic Chain: The final step involves the attachment of the 9-hydroxynonyl group through an etherification reaction, typically using a suitable alcohol and a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The isoindoline-1,3-dione moiety can be reduced to form a more saturated compound.

    Substitution: The aliphatic chain can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dioxopiperidin-3-yl)-4-((8-hydroxyoctyl)oxy)isoindoline-1,3-dione
  • 2-(2,6-Dioxopiperidin-3-yl)-4-((10-hydroxydecyl)oxy)isoindoline-1,3-dione

Uniqueness

2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione is unique due to the specific length of its aliphatic chain and the presence of a hydroxyl group. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it distinct from similar compounds with shorter or longer aliphatic chains.

Properties

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(9-hydroxynonoxy)isoindole-1,3-dione

InChI

InChI=1S/C22H28N2O6/c25-13-6-4-2-1-3-5-7-14-30-17-10-8-9-15-19(17)22(29)24(21(15)28)16-11-12-18(26)23-20(16)27/h8-10,16,25H,1-7,11-14H2,(H,23,26,27)

InChI Key

FTYFFQUTVNQWBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCO

Origin of Product

United States

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